molecular formula C20H26N2O3S B4736680 4-ethoxy-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide

4-ethoxy-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide

Cat. No. B4736680
M. Wt: 374.5 g/mol
InChI Key: FSRDGCBOCNFVTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in scientific research for the treatment of various types of cancer and autoimmune diseases.

Mechanism of Action

4-ethoxy-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide inhibits the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme in the B-cell receptor signaling pathway. By inhibiting BTK, this compound prevents the activation and proliferation of cancer cells and immune cells that contribute to autoimmune diseases.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to inhibit the growth and survival of cancer cells, induce apoptosis (programmed cell death), and decrease the production of inflammatory cytokines in autoimmune diseases. This compound has also demonstrated good pharmacokinetic properties, including high oral bioavailability, good tissue distribution, and low clearance.

Advantages and Limitations for Lab Experiments

One advantage of using 4-ethoxy-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide in lab experiments is its specificity for BTK, which reduces the risk of off-target effects. However, this compound has also been shown to have limited efficacy in some cancer types, and its long-term safety profile is not yet fully understood.

Future Directions

For 4-ethoxy-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide research include clinical trials to evaluate its safety and efficacy in humans, as well as studies to identify biomarkers that can predict response to treatment. Other potential future directions include combination therapies with other small molecule inhibitors or immunotherapies, and the development of this compound analogs with improved pharmacological properties.

Scientific Research Applications

4-ethoxy-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide has been extensively studied in preclinical models for the treatment of various types of cancer, including B-cell malignancies, multiple myeloma, and solid tumors. It has also shown promise in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.

properties

IUPAC Name

4-ethoxy-N-[(4-piperidin-1-ylphenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-2-25-19-10-12-20(13-11-19)26(23,24)21-16-17-6-8-18(9-7-17)22-14-4-3-5-15-22/h6-13,21H,2-5,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRDGCBOCNFVTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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